![molecular formula C19H26N2O3 B1684381 Unii-AA79G37cpr CAS No. 1126084-37-4](/img/structure/B1684381.png)
Unii-AA79G37cpr
Übersicht
Beschreibung
Unii-AA79G37cpr, also known as ASP-9521, is a novel, selective, orally bioavailable inhibitor of 17.BETA.-hydroxysteroid dehydrogenase type 5 (17.BETA.HSD5AKR1C3). It has demonstrated anti-tumor activity in in vitro and in vivo preclinical models . The Unique Ingredient Identifier (UNII) is a unique alphanumeric code assigned to a specific substance or ingredient by the FDA (Food and Drug Administration) .
Molecular Structure Analysis
The molecular formula of Unii-AA79G37cpr is C19H26N2O3 . The InChIKey, which is useful in drug development and chemical analysis, is OXSCPDKUZWPWFR-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 5 (17 HSD5; AKR1C3)
ASP-9521 is a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17 HSD5; AKR1C3) . This enzyme plays a crucial role in the persistent production of β androgens despite castration, by catalysing conversion of the adrenal androgens dehydroepiandrosterone and androstenedione (AD) into androstenediol and testosterone (T) .
Treatment of Castration-Resistant Prostate Cancer
AKR1C3 is a promising therapeutic target in castration-resistant prostate cancer . The combination of an AKR1C3 inhibitor and a gonadotropin-releasing hormone analogue may lead to complete androgen blockade .
Inhibition of Prostate-Specific Antigen (PSA) Production
ASP-9521 has been shown to suppress AD-dependent PSA production in LNCaP cells stably expressing human AKR1C3 (LNCaP-AKR1C3) .
Inhibition of Cell Proliferation
ASP-9521 can inhibit cell proliferation in LNCaP-AKR1C3 cells .
Inhibition of Intratumoural Testosterone Production
In CWR22R xenografted mice, a single oral administration of ASP-9521 (3 mg/kg) inhibited AD-induced intratumoural T production .
Inhibition of Carbonyl Reductase 1 (CBR1)
ASP-9521 has been evaluated for its inhibitory properties on CBR1 . Inhibition of both AKR1C3 and CBR1 may be a promising method of overcoming ANT resistance and cardiotoxicity .
Wirkmechanismus
Target of Action
The primary target of ASP-9521 is 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) . This enzyme plays a crucial role in the persistent production of androgens despite castration, by catalyzing the conversion of the adrenal androgens dehydroepiandrosterone and androstenedione (AD) into androstenediol and testosterone (T) .
Mode of Action
ASP-9521 acts as a potent inhibitor of AKR1C3 . It inhibits the conversion of AD into T by recombinant human or cynomolgus monkey AKR1C3 in a concentration-dependent manner . ASP-9521 shows more than 100-fold selectivity for AKR1C3 over the isoform AKR1C2 .
Biochemical Pathways
The inhibition of AKR1C3 by ASP-9521 affects the androgen synthesis pathway . By inhibiting the conversion of AD into T, ASP-9521 reduces the levels of androgens, which are known to play a pivotal role in the growth and perpetuation of prostate cancer (PCa) cells .
Pharmacokinetics
ASP-9521 is orally bioavailable and is rapidly eliminated from plasma after oral administration . Its intratumoral concentration remains high . The bioavailability of ASP-9521 after oral administration (1 mg/kg) was found to be 35% in rats, 78% in dogs, and 58% in monkeys .
Result of Action
In LNCaP-AKR1C3 cells, ASP-9521 suppresses AD-dependent prostate-specific antigen (PSA) production and cell proliferation . In CWR22R xenografts, a single oral administration of ASP-9521 (3 mg/kg) inhibited AD-induced intratumoral T production, and this inhibitory effect was maintained for 24 hours .
Action Environment
The action of ASP-9521 is influenced by the tumor microenvironment. After oral administration, ASP-9521 is rapidly eliminated from plasma, while its intratumoral concentration remains high . This suggests that the tumor microenvironment may play a role in maintaining high intratumoral concentrations of ASP-9521, thereby enhancing its efficacy.
Eigenschaften
IUPAC Name |
[4-(2-hydroxy-2-methylpropyl)piperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,23)12-13-6-8-21(9-7-13)18(22)17-11-14-10-15(24-3)4-5-16(14)20-17/h4-5,10-11,13,20,23H,6-9,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSCPDKUZWPWFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-2-methylpropan-2-ol | |
CAS RN |
1126084-37-4 | |
Record name | ASP-9521 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1126084374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ASP-9521 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA79G37CPR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.